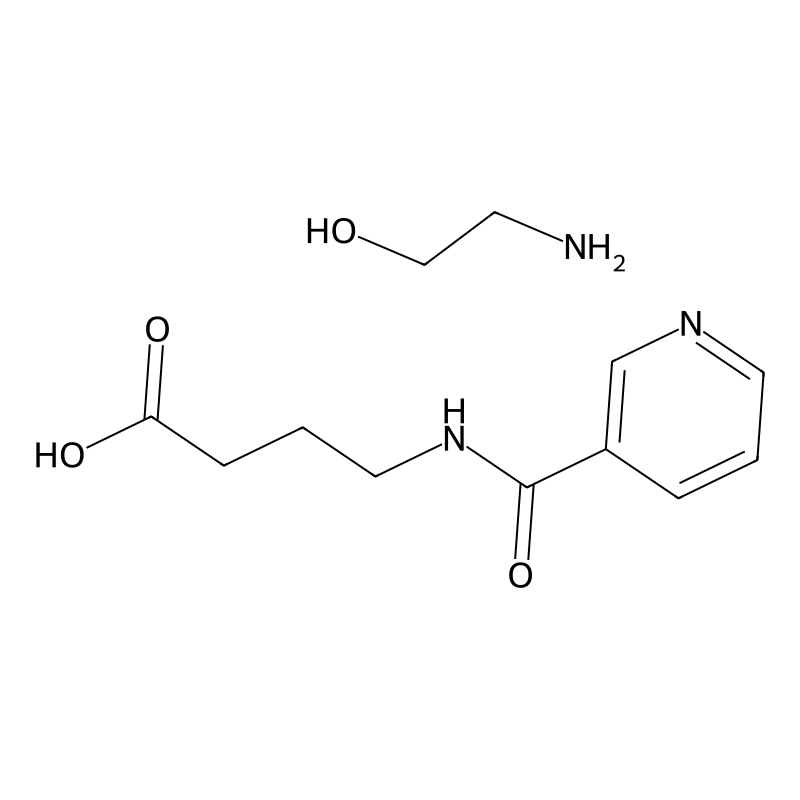N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt is a synthetic compound formed by the combination of nicotinic acid (niacin) and gamma-aminobutyric acid (GABA). This compound is known for its potential neuroactive properties, primarily due to the presence of GABA, a key neurotransmitter in the central nervous system that plays a crucial role in inhibiting neuronal excitability. The structure of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt allows it to cross the blood-brain barrier more effectively than GABA alone, enhancing its bioavailability and efficacy in neurological applications .
The primary chemical reaction involving N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt is its hydrolysis into its constituent parts, nicotinic acid and GABA. This reaction is believed to occur after the compound crosses the blood-brain barrier. The hydrolysis can be represented as follows:
This reaction highlights the dual action of the compound, potentially providing benefits associated with both nicotinic acid and GABA .
N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt exhibits various biological activities due to its components. Nicotinic acid is known for its vasodilatory effects and role in lipid metabolism, while GABA serves as an inhibitory neurotransmitter that can reduce neuronal excitability. The combination of these two effects may contribute to enhanced cognitive function, anxiety reduction, and neuroprotection. Studies suggest that compounds like this can modulate neurogenesis and have potential applications in treating neurological disorders .
The synthesis of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt typically involves the reaction of nicotinic acid with GABA in the presence of ethanolamine. The general procedure includes:
- Preparation of Reactants: Dissolve nicotinic acid and gamma-aminobutyric acid in a suitable solvent.
- Addition of Ethanolamine: Introduce ethanolamine to the reaction mixture.
- Heating: Heat the mixture under controlled conditions to facilitate the formation of the salt.
- Purification: Isolate the product through crystallization or other purification techniques.
This method allows for a high yield of the desired compound while ensuring purity for research applications .
N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt has several applications, particularly in neuroscience and pharmacology:
- Cognitive Enhancement: Potentially used as a nootropic agent to improve memory and learning.
- Anxiolytic Effects: May help alleviate anxiety symptoms by enhancing GABAergic activity.
- Neuroprotection: Could be investigated for its role in protecting neurons from damage due to excitotoxicity or oxidative stress.
Due to these properties, it is primarily intended for research purposes rather than therapeutic applications .
Research on N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt has explored its interactions with various receptors, particularly GABA receptors. Studies indicate that compounds influencing GABAergic signaling can modulate responses to neurotransmitters, including alcohol and other psychoactive substances. The interaction with GABA receptors may enhance inhibitory signaling in the brain, potentially leading to therapeutic effects in anxiety and mood disorders .
Several compounds share structural or functional similarities with N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt. These include:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Picamilon (N-nicotinoyl-GABA) | Similar backbone | Established use as a nootropic; legal status varies |
| 3-Glyceryl-GABA | Esterified form | Enhanced blood-brain barrier penetration |
| Dexamethasone-GABA | Steroid derivative | Anti-inflammatory properties |
| Butyl-GABA | Aliphatic ester | Potentially different pharmacokinetics |
N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt is unique due to its specific combination of nicotinic acid and GABA functionalities, which may offer distinct advantages in terms of neuroactivity and therapeutic potential compared to these similar compounds .








